5-([(Cyanomethyl)sulfanyl]methyl)furan-2-carboxylicacid
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Overview
Description
5-([(Cyanomethyl)sulfanyl]methyl)furan-2-carboxylicacid is an organic compound with the molecular formula C8H7NO3S. It is characterized by a furan ring substituted with a cyanomethylsulfanyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 5-([(Cyanomethyl)sulfanyl]methyl)furan-2-carboxylicacid typically involves the reaction of furan-2-carboxylic acid with cyanomethylsulfanyl reagents under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the carboxylic acid group, followed by the addition of cyanomethylsulfanyl chloride to introduce the cyanomethylsulfanyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
5-([(Cyanomethyl)sulfanyl]methyl)furan-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted furan derivatives .
Scientific Research Applications
5-([(Cyanomethyl)sulfanyl]methyl)furan-2-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties
Mechanism of Action
The mechanism by which 5-([(Cyanomethyl)sulfanyl]methyl)furan-2-carboxylicacid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic processes .
Comparison with Similar Compounds
Similar compounds to 5-([(Cyanomethyl)sulfanyl]methyl)furan-2-carboxylicacid include:
5-Hydroxymethyl-2-furancarboxylic acid: Known for its applications in polymer production and as a bio-based platform chemical.
2,5-Furandicarboxylic acid: Used as a renewable building block for the production of polyesters and other polymers.
5-Methyl-2-furancarboxylic acid:
The uniqueness of this compound lies in its cyanomethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other furan derivatives .
Properties
Molecular Formula |
C8H7NO3S |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
5-(cyanomethylsulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO3S/c9-3-4-13-5-6-1-2-7(12-6)8(10)11/h1-2H,4-5H2,(H,10,11) |
InChI Key |
RMVIQQNKYLOIOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CSCC#N |
Origin of Product |
United States |
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